molecular formula C7H7BrO2 B2909345 5-Bromo-3-methylbenzene-1,2-diol CAS No. 1779857-21-4

5-Bromo-3-methylbenzene-1,2-diol

Cat. No. B2909345
M. Wt: 203.035
InChI Key: ROXFBDBDSYXFEN-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzene-1,2-diol is a chemical compound that belongs to the catechols . These are compounds containing a 1,2-benzenediol moiety .


Synthesis Analysis

The synthesis of 5-Bromo-3-methylbenzene-1,2-diol involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylbenzene-1,2-diol consists of a benzene ring with a bromine atom and a methyl group attached to it, along with two hydroxyl groups . The InChI code for this compound is 1S/C7H7BrO2/c1-4-2-5 (8)3-6 (9)7 (4)10/h2-3,9-10H,1H3 .


Chemical Reactions Analysis

5-Bromo-3-methylbenzene-1,2-diol can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction proceeds through a two-aryne pathway, accepting two N-nucleophiles at the 1,2-positions of an arene ring .


Physical And Chemical Properties Analysis

5-Bromo-3-methylbenzene-1,2-diol is a powder that is stored at room temperature . Its molecular weight is 203.04 .

Safety And Hazards

The safety information for 5-Bromo-3-methylbenzene-1,2-diol indicates that it is a hazardous substance . It has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-3-methylbenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFBDBDSYXFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylbenzene-1,2-diol

CAS RN

1779857-21-4
Record name 5-bromo-3-methylbenzene-1,2-diol
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